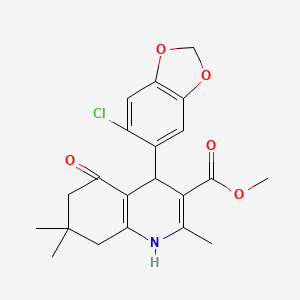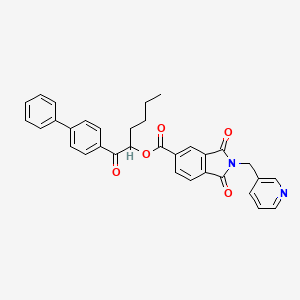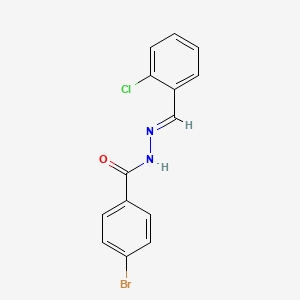![molecular formula C13H10BrN3O2 B11697106 5-Bromo-nicotinic acid [(E)-3-furan-2-yl-prop-2-en-(Z)-ylidene]-hydrazide](/img/structure/B11697106.png)
5-Bromo-nicotinic acid [(E)-3-furan-2-yl-prop-2-en-(Z)-ylidene]-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the condensation of 5-bromo-3-pyridinecarbohydrazide with 3-(furan-2-yl)prop-2-enal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the hydrazide moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and other electronic materials.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The furan and pyridine rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furancarboxaldehyde: Similar in structure but lacks the pyridine and hydrazide moieties.
3-(Furan-2-yl)prop-2-enal: Contains the furan and prop-2-enal moieties but lacks the bromine and pyridine rings.
Pyridine-3-carbohydrazide: Contains the pyridine and hydrazide moieties but lacks the furan and bromine components.
Uniqueness
5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its combination of a bromine atom, a furan ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C13H10BrN3O2 |
|---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
5-bromo-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-7-10(8-15-9-11)13(18)17-16-5-1-3-12-4-2-6-19-12/h1-9H,(H,17,18)/b3-1+,16-5- |
InChI Key |
SAOQXKSHTOGKPG-QOSQHLEFSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=N\NC(=O)C2=CC(=CN=C2)Br |
Canonical SMILES |
C1=COC(=C1)C=CC=NNC(=O)C2=CC(=CN=C2)Br |
solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11697028.png)
![1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea](/img/structure/B11697032.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697038.png)
![N-{(1Z)-3-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697042.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11697055.png)
![N'-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697059.png)
![[(E)-octylideneamino]thiourea](/img/structure/B11697064.png)
![(2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697070.png)

![(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697094.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697100.png)

